molecular formula C9H9FO2 B14022188 2-Fluoro-4,5-dimethylbenzoic acid

2-Fluoro-4,5-dimethylbenzoic acid

Cat. No.: B14022188
M. Wt: 168.16 g/mol
InChI Key: ADJUFKSLOSFCDG-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1,4-dimethylbenzene derivatives. For instance, a typical procedure might involve the reaction of 2,4-dimethylbenzoyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of triethylamine as a catalyst in the reaction of 3-bromo-4-fluorobenzaldehyde with dimethyl phosphate in dichloromethane, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of 2-fluoro-4,5-dimethylbenzaldehyde.

    Reduction: Formation of 2-fluoro-4,5-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4,5-dimethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 4,5-Dimethylbenzoic acid
  • 2,6-Dimethylbenzoic acid

Comparison: 2-Fluoro-4,5-dimethylbenzoic acid is unique due to the simultaneous presence of a fluorine atom and two methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. For example, the presence of the fluorine atom can significantly alter the compound’s acidity and reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

2-fluoro-4,5-dimethylbenzoic acid

InChI

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

ADJUFKSLOSFCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)F)C(=O)O

Origin of Product

United States

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